molecular formula C9H8N2O3 B2914146 5-Methoxy-6-nitro-1H-indole CAS No. 175913-29-8

5-Methoxy-6-nitro-1H-indole

Cat. No.: B2914146
CAS No.: 175913-29-8
M. Wt: 192.174
InChI Key: WDXINEUUEKDULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is of particular interest due to its unique chemical structure, which includes a methoxy group at the 5-position and a nitro group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 5-methoxyindole using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction typically requires controlled conditions to ensure selective nitration at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 5-Methoxy-6-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-6-nitro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity to specific receptors or enzymes, modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the nitro group, resulting in different chemical and biological properties.

    6-Nitroindole:

    5-Methoxy-2-nitro-1H-indole: Similar structure but with the nitro group at the 2-position, leading to different reactivity and biological activities.

Uniqueness

5-Methoxy-6-nitro-1H-indole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

5-methoxy-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXINEUUEKDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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